![molecular formula C11H10N2O4S B7541696 Methyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7541696.png)
Methyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-2-carboxylate, also known as MOCT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOCT is a heterocyclic compound that belongs to the class of thiophenes and oxazoles. It has a molecular weight of 308.36 g/mol and a molecular formula of C14H13NO4S.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-2-carboxylate involves its ability to inhibit the activity of various enzymes and proteins that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that are responsible for inflammation. This compound has also been shown to inhibit the activity of NF-kB, a protein that is involved in the regulation of various genes that are involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
The advantages of using Methyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-2-carboxylate in lab experiments include its potent anti-inflammatory, antioxidant, and anticancer properties, as well as its relatively low toxicity. However, its limitations include its high cost and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research and development of Methyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-2-carboxylate, including:
1. Further studies to determine its safety and efficacy in humans.
2. Development of novel drug delivery systems for this compound to improve its bioavailability and therapeutic efficacy.
3. Investigation of the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
4. Exploration of the potential use of this compound in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
5. Investigation of the potential use of this compound in combination with other drugs for the treatment of cancer.
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its potent anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of novel drugs for the treatment of various diseases. Further studies are needed to determine its safety and efficacy in humans and to explore its potential use in various fields of medicine.
Synthesis Methods
The synthesis of Methyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-2-carboxylate involves the reaction of 3-methyl-1,2-oxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with methyl 3-aminobenzoate to yield the intermediate, which is then reacted with thiophene-2-carboxylic acid to form this compound.
Scientific Research Applications
Methyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-2-carboxylate has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and immunology. It has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties.
properties
IUPAC Name |
methyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-6-5-8(17-13-6)10(14)12-7-3-4-18-9(7)11(15)16-2/h3-5H,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIQVIFPRASVBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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